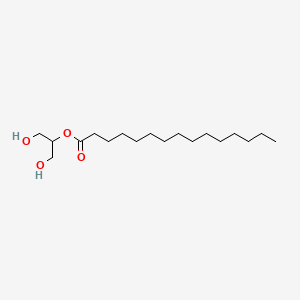

Glyceryl 2-pentadecanoate

Description

Properties

CAS No. |

98863-01-5 |

|---|---|

Molecular Formula |

C18H36O4 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl pentadecanoate |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-17(15-19)16-20/h17,19-20H,2-16H2,1H3 |

InChI Key |

SJUYTIGRIZBTCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OC(CO)CO |

physical_description |

Solid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glyceryl 2 Pentadecanoate

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly specific alternative for producing Glyceryl 2-pentadecanoate. Lipases (EC 3.1.1.3) are the most widely used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions, often with high regioselectivity and stereoselectivity. mdpi.comresearchgate.net

Lipase-Catalyzed Esterification and Transesterification

The synthesis of this compound can be effectively achieved through two primary lipase-catalyzed reactions: direct esterification and transesterification.

Esterification : This reaction involves the direct esterification of glycerol (B35011) with pentadecanoic acid. nih.gov The process is reversible, and to drive the reaction towards the formation of the ester, water, a byproduct, must be removed from the reaction medium, often by applying a vacuum or using molecular sieves. rsc.orgepa.gov The mechanism involves the activation of the lipase's active site serine residue, which attacks the carbonyl group of the fatty acid to form an acyl-enzyme intermediate. nih.gov Subsequently, a nucleophile, in this case, a hydroxyl group from glycerol, attacks the intermediate to release the monoacylglycerol. nih.gov

Transesterification (Alcoholysis) : An alternative route is the alcoholysis of a triglyceride rich in pentadecanoic acid with an excess of glycerol (glycerolysis) or, more commonly, the alcoholysis of a triglyceride with an alcohol like ethanol to produce fatty acid ethyl esters and 2-monoacylglycerols. epa.govresearchgate.net Using 1,3-specific lipases is crucial in alcoholysis to selectively cleave the fatty acids at the sn-1 and sn-3 positions of a triglyceride, thereby yielding the desired sn-2 monoacylglycerol. researchgate.netnih.gov Lipases such as those from Rhizopus oryzae and Rhizomucor miehei are known for their 1,3-regiospecificity. epa.govgoogle.com

Optimization of Reaction Parameters in Glyceride Ester Synthesis

The yield and purity of this compound are highly dependent on several reaction parameters. Optimization of these variables is critical for maximizing product formation and minimizing side reactions like acyl migration, where the acyl group moves from the sn-2 to the sn-1 or sn-3 position. Response surface methodology (RSM) is a common statistical tool used to investigate the effects of multiple parameters and identify optimal conditions. nih.govnih.gov

Key parameters that are typically optimized include:

Temperature : Affects reaction rate and enzyme stability. Optimal temperatures for commonly used lipases are often in the range of 40-80°C. google.commpob.gov.my

Enzyme Loading : The amount of enzyme influences the reaction speed.

Substrate Molar Ratio : The ratio of glycerol to pentadecanoic acid (or its ester) impacts the equilibrium of the reaction. mpob.gov.my

Water Content/Activity (aw) : A small amount of water is essential for lipase (B570770) activity, but excess water can promote the reverse reaction (hydrolysis). researchgate.net High water activity can inhibit the isomerization of 2-MAGs. mdpi.com

Solvent : The choice of an organic solvent can affect enzyme activity and substrate solubility. While solvent-free systems are preferred for green chemistry, solvents like hexane or t-butanol are often used. researchgate.netacs.org Polar solvents can help inhibit acyl migration. mdpi.com

Reaction Time : Sufficient time is needed to reach equilibrium or maximum yield. mpob.gov.my

| Parameter | Typical Optimized Range/Value | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | 40 - 80 °C | Increases reaction rate but high temperatures can denature the enzyme. | google.commpob.gov.my |

| Substrate Molar Ratio (Glycerol:Fatty Acid) | 1:6 to 1.2:3 | Affects reaction equilibrium and product distribution (mono-, di-, tri-esters). | epa.govmpob.gov.my |

| Enzyme Loading | 0.8 - 8% (w/w) | Higher loading increases reaction rate but also cost. | nih.govmpob.gov.my |

| Water Content | < 5% (v/v) | Essential for enzyme activity; excess promotes hydrolysis. | researchgate.net |

| Reaction Time | 3 - 24 hours | Determines the extent of conversion and potential for side reactions. | nih.govnih.gov |

Immobilized Enzyme Systems for Enhanced Production

To improve the economic viability and sustainability of enzymatic synthesis, lipases are often immobilized on solid supports. mdpi.com Immobilization prevents the enzyme from being consumed in the process, allowing for easy separation from the product mixture and repeated use over multiple cycles. mdpi.comacs.org

Common immobilization techniques include:

Adsorption : Enzymes are bound to a support matrix via weak interactions like van der Waals forces or hydrogen bonds. nih.gov

Covalent Binding : Strong covalent bonds are formed between the enzyme and the support material, which prevents enzyme leaching. mdpi.com

Entrapment : The enzyme is physically confined within the pores of a polymer or gel matrix. mdpi.com

Cross-linking : Enzymes are bonded to each other, often in combination with attachment to a support, to form larger aggregates. mdpi.com

Immobilization can significantly enhance the enzyme's stability against changes in temperature and pH and may improve its activity and selectivity. mdpi.comacs.org For example, Novozym® 435, a widely used commercial biocatalyst, consists of Candida antarctica lipase B (CALB) immobilized on an acrylic resin. frontiersin.org

| Property | Free Lipase | Immobilized Lipase | Reference |

|---|---|---|---|

| Recovery & Reusability | Difficult, single-use | Easy separation, reusable for multiple cycles. | mdpi.com |

| Thermal Stability | Lower | Generally higher due to conformational rigidity. | acs.org |

| pH Stability | Narrow optimal range | Broader operational pH range. | mdpi.com |

| Mass Transfer Limitation | Minimal | Can be significant, potentially reducing reaction rates. | nih.gov |

| Cost-Effectiveness | High operational cost | Lower operational cost over time due to reuse. | mdpi.com |

Stereoselective Synthesis of Glycerol Esters

The sn-2 carbon of the glycerol backbone in this compound is a chiral center, meaning the molecule can exist as two distinct enantiomers: R- and S-glyceryl 2-pentadecanoate. The stereoselective synthesis of a single enantiomer is of significant interest, and lipases are powerful tools for achieving this. nih.gov

Strategies for Chiral Control at the sn-2 Position

Achieving chiral control in the synthesis of 2-monoacylglycerols relies on the inherent ability of some lipases to discriminate between enantiomers or enantiotopic groups of a substrate. mdpi.com This stereoselectivity is a result of the three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer over the other. mdpi.com

Strategies for stereoselective synthesis include:

Kinetic Resolution of Racemic Alcohols : A lipase can be used to selectively acylate one enantiomer of a racemic glycerol derivative, leaving the other unreacted. This allows for the separation of the acylated enantiomer from the unreacted one.

Desymmetrization of Prochiral Compounds : This approach involves using a prochiral glycerol derivative, where a lipase selectively acylates one of two chemically equivalent (enantiotopic) hydroxyl groups, thereby creating a chiral center with a specific configuration.

Stereoselective Hydrolysis : Starting with a racemic mixture of 1,2- or 2,3-diacyl-sn-glycerols, a lipase can be used to selectively hydrolyze one enantiomer, allowing for the isolation of the desired chiral monoacylglycerol.

The choice of lipase is critical, as different lipases exhibit different levels of enantioselectivity (E-value). mdpi.com For example, Adipose Triglyceride Lipase (ATGL) shows a strong preference for hydrolyzing fatty acid esters at the sn-2 position of a triacylglycerol. nih.gov

Derivatization Techniques for Enantiomeric Purity

After a stereoselective synthesis, it is essential to determine the enantiomeric purity or enantiomeric excess (ee) of the product. Since enantiomers have identical physical properties (except for their interaction with polarized light), they cannot be separated by standard chromatographic techniques.

The most common method to overcome this is through chiral derivatization . The mixture of enantiomers is reacted with a pure chiral derivatizing agent to form a mixture of diastereomers. aocs.org Diastereomers have different physical properties and can be separated and quantified using achiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). aocs.orgnih.gov

A widely used class of derivatizing agents for chiral glycerol compounds are chiral isocyanates, such as (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate. aocs.org These react with the free hydroxyl groups of the monoacylglycerol to form diastereomeric urethane derivatives, which can then be resolved on a silica gel column. aocs.org Another approach involves forming 3,5-dinitrophenyl urethane (DNPU) derivatives for separation on a chiral stationary phase column. aocs.org The relative peak areas of the separated diastereomers in the chromatogram allow for the precise calculation of the enantiomeric excess. nih.gov

Chemical Biology Approaches in Functional Glycerol Derivatives Synthesis

Chemical biology methodologies have emerged as powerful tools for the synthesis of complex and functionalized glycerol derivatives, offering high selectivity and milder reaction conditions compared to traditional chemical routes. These approaches primarily leverage the catalytic activity of enzymes, such as lipases, to achieve specific modifications of the glycerol backbone. The synthesis of this compound, a specific monoacylglycerol, can be efficiently achieved through these biocatalytic strategies, which include enzymatic esterification, alcoholysis, and chemoenzymatic methods.

A prominent and highly efficient method for producing 2-monoacylglycerides (2-MAGs) is a two-step enzymatic process. nih.gov This strategy involves an initial non-selective esterification of glycerol with a fatty acid to form a triacylglyceride, followed by a highly selective sn-1,3-alcoholysis reaction that yields the desired 2-monoacylglyceride. nih.gov Lipase B from Candida antarctica (CalB) is a remarkably versatile biocatalyst capable of catalyzing both steps of this process. nih.gov This chemoenzymatic approach provides high yields and purity for 2-MAGs with various fatty acid chain lengths. nih.gov

Another chemical biology strategy involves the chemoenzymatic hydrolysis of structured triglycerides. nih.gov This method utilizes commercially available immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, to selectively hydrolyze triglycerides of the "ABA" type, where "A" represents an acyl group at the sn-1 and sn-3 positions and "B" is the desired acyl group at the sn-2 position. nih.gov This approach is particularly advantageous as it operates under mild conditions (room temperature and neutral pH), which significantly minimizes the issue of acyl migration from the sn-2 to the sn-1 or sn-3 positions, a common challenge in 2-MAG synthesis. nih.gov

The synthesis of monoacylglycerols can also be achieved through direct enzymatic esterification of glycerol with a fatty acid. researchgate.net However, to achieve high conversion rates, a two-step chemoenzymatic process is often preferred. This involves the esterification of a protected glycerol derivative, such as 1,2-O-isopropylidene glycerol, with the fatty acid, followed by the hydrolytic removal of the protecting group to yield the pure monoacylglycerol. pan.olsztyn.plpan.olsztyn.pl Immobilized Candida antarctica lipase has proven to be highly effective in this esterification step, achieving 100% conversion. pan.olsztyn.pl

The choice of solvent and water activity in the reaction medium are critical parameters that significantly influence the yield of 2-MAGs and the extent of acyl migration. mdpi.com For instance, in the enzymatic alcoholysis for 2-MAG synthesis, different solvents can affect the catalytic activity of the lipase and the stability of the product. mdpi.com Optimization of these parameters is crucial for maximizing the yield and purity of the desired 2-monoacylglycerol.

The versatility of lipases in catalyzing reactions in non-aqueous media is a cornerstone of their application in synthesizing functional glycerol derivatives. project-incite.eu This allows for a variety of synthetic routes, including direct esterification, glycerolysis, and transesterification, to be employed for the production of mono- and diacylglycerols. pan.olsztyn.plproject-incite.eu

Detailed Research Findings

Research into the enzymatic synthesis of 2-monoacylglycerides has yielded significant insights into optimizing reaction conditions for high yields and purity. Studies have demonstrated the superior performance of sn-1,3-specific lipases in alcoholysis reactions to produce 2-MAGs.

A two-step process utilizing Candida antarctica lipase B has been shown to be highly effective. On a laboratory scale, this method can produce gram quantities of 2-monoacylglycerides from various polyunsaturated fatty acids with yields up to 96.4% of the theoretical maximum and 95% purity. nih.gov When scaled up to a technical level, the esterification step reached a 97% yield, and the subsequent alcoholysis achieved a 73% yield. nih.gov

The chemoenzymatic hydrolysis of structured triglycerides using immobilized Candida antarctica lipase can result in 2-MAG yields ranging from 36% to 83% within 2 hours at room temperature. nih.gov When using immobilized Rhizomucor miehei lipase under similar conditions, the reaction is more selective, exclusively yielding the 2-MAG in 37% to 88% yield after 24 hours, with the variation depending on the specific acyl group. nih.gov

The direct esterification of oleic acid with a protected glycerol (isopropylidene glycerol) using immobilized Candida antarctica lipase resulted in a 100% conversion to the protected monoacylglycerol. pan.olsztyn.plpan.olsztyn.pl Subsequent hydrolysis of the protecting group yields the pure monoacylglycerol. pan.olsztyn.pl

The influence of the reaction medium is highlighted in the synthesis of 2-arachidonoylglycerol (B1664049), where the use of t-butanol as a solvent under optimized conditions yielded a product with 33.58% 2-MAG in the crude mixture. mdpi.com

The tables below summarize the findings from various chemical biology approaches for the synthesis of 2-monoacylglycerols, which are analogous to the synthesis of this compound.

Table 1: Yields of 2-Monoacylglycerols (2-MAGs) via Two-Step Enzymatic Process with Candida antarctica lipase B

| Scale | Fatty Acid Type | Esterification Yield (%) | Alcoholysis Yield (%) | 2-MAG Purity (%) |

|---|---|---|---|---|

| Laboratory | Polyunsaturated | - | up to 96.4 | 95 |

| Technical | Palmitic Acid | 97 | 73 | - |

Data sourced from Pfeffer et al. (2007). nih.gov

Table 2: Yields of 2-Monoacylglycerols (2-MAGs) via Chemoenzymatic Hydrolysis

| Immobilized Lipase Source | Reaction Time | Yield Range (%) | Byproduct Formation |

|---|---|---|---|

| Candida antarctica | 2 hours | 36 - 83 | Ethyl ester of sn-2 acyl group |

| Rhizomucor miehei | 24 hours | 37 - 88 | Exclusively 2-MAG |

Data sourced from a study on chemoenzymatic hydrolysis of structured triglycerides. nih.gov

Table 3: Comparison of Lipase Performance in Alcoholysis for 2-MAG Synthesis

| Lipase Source | 2-MAG Content in Crude Product (%) |

|---|---|

| Lipozyme 435 (C. antarctica) | 23.02 |

| Lipase CL IM (C. antarctica) | 19.34 |

| Lipozyme TL IM | 24.87 |

Data from a study on the enzymatic alcoholysis for the synthesis of 2-arachidonoylglycerol. mdpi.com

Molecular and Cellular Functions of Glyceryl 2 Pentadecanoate

Involvement in Lipid Signaling Pathways

Glycerol (B35011) esters, including monoacylglycerols (MAGs) and diacylglycerols (DAGs), are not merely intermediates in lipid metabolism but also function as potent signaling molecules. lipotype.com They are integral components of the glycerolipid/free fatty acid cycle, which produces numerous signaling molecules that regulate a wide range of biological processes. oup.com Any disruption in the metabolism of these lipids can lead to various pathophysiological conditions. oup.com

Role as a Potential Signaling Lipid Precursor or Metabolite

Monoacylglycerols are recognized as powerful signaling molecules in animals. lipotype.com The signaling potential of MAGs was notably recognized with the discovery that the 2-monoacylglycerol, 2-arachidonoylglycerol (B1664049) (2-AG), acts as an endocannabinoid. nih.gov 2-AG is synthesized on demand from the hydrolysis of membrane-associated phospholipids (B1166683). nih.govmdpi.com Specifically, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG), which is then hydrolyzed by diacylglycerol lipase (B570770) (DAGL) to produce 2-AG. nih.govmdpi.com

Given this well-established pathway, it is plausible that Glyceryl 2-pentadecanoate could be generated from membrane phospholipids containing a pentadecanoic acid chain at the sn-2 position. It could serve as a precursor for the synthesis of other complex lipids or be metabolized to release pentadecanoic acid and glycerol. The hydrolysis of triglycerides by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) also contributes to the cellular pool of monoacylglycerols, which could include this compound. nih.gov

Table 1: Key Enzymes in 2-Monoacylglycerol Signaling Pathways

| Enzyme | Function | Precursor | Product |

|---|---|---|---|

| Phospholipase C (PLC) | Hydrolyzes phospholipids | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Diacylglycerol (DAG) & Inositol trisphosphate (IP3) nih.gov |

| Diacylglycerol Lipase (DAGL) | Hydrolyzes DAG | 1-stearoyl-2-arachidonoyl-sn-glycerol | 2-Arachidonoylglycerol (2-AG) mdpi.com |

| Adipose Triglyceride Lipase (ATGL) | Initial step of triglyceride hydrolysis | Triglycerides (TGs) | Diacylglycerols (DGs) nih.gov |

| Hormone-Sensitive Lipase (HSL) | Hydrolyzes DAGs | Diacylglycerols (DGs) | Monoacylglycerols (MGs) nih.gov |

Interactions with G Protein-Coupled Receptors (GPCRs) by Glyceryl-based Lipids

The surrounding lipid environment of a cell membrane significantly influences the function of embedded proteins, including G protein-coupled receptors (GPCRs). ox.ac.uk Lipids can modulate GPCR activity through both direct, specific interactions and indirect effects on the physical properties of the membrane. ox.ac.ukresearchgate.net

The most prominent example of a glyceryl-based lipid interacting with GPCRs is 2-AG, which is a full agonist for the cannabinoid receptors CB1 and CB2. mdpi.com These interactions are central to the endocannabinoid system, which regulates metabolism, food intake, and energy homeostasis. nih.gov Anionic lipids, in particular, are important for the formation of GPCR signaling complexes, priming the receptor to form complexes with G proteins through a process of conformational selection. nih.gov While direct interaction of this compound with any specific GPCR has not been documented, its structural similarity to 2-AG suggests a potential, yet unexplored, capacity to interact with and modulate GPCRs or other membrane proteins.

Modulation of Cellular Homeostasis and Organelle Function

Lipids are fundamental to maintaining cellular homeostasis and the proper function of organelles by serving as structural components, energy sources, and signaling molecules. nih.govnih.gov Glycerol is a key intermediate in both carbohydrate and lipid metabolism. nih.gov The balance of lipid synthesis, storage, and breakdown is crucial for cellular integrity. nih.gov

Integration into Membrane Lipid Composition and Dynamics

Glycerophospholipids are the primary structural lipids in eukaryotic cell membranes. mdpi.com Monoacylglycerols like this compound are key intermediates in the synthesis of more complex glycerolipids. lipotype.com They can be acylated to form diacylglycerols, which are then either further acylated to form triglycerides for storage in lipid droplets or used for the synthesis of major membrane phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. oup.commdpi.com

Influence on Lipid-Protein Interactions

Lipid-protein interactions are essential for the correct structure and function of membrane proteins. cam.ac.uk The lipid environment can allosterically modulate protein activity and stability. nih.gov For instance, specific phospholipids can shift the conformational equilibrium of a GPCR toward either an active or inactive state. nih.gov Cholesterol is another lipid known to interact with GPCRs, enhancing the stability of their structural elements. researchgate.netnih.gov

Diacylglycerols, the immediate metabolic successors to monoacylglycerols, are known to recruit and activate certain proteins, most notably protein kinase C (PKC). nih.gov The accumulation of DAG in the endoplasmic reticulum membrane is also a factor in recruiting proteins necessary for the formation of lipid droplets. nih.gov While the direct influence of this compound on lipid-protein interactions is uncharacterized, as a component of the glycerolipid metabolic network, it contributes to the pool of lipids that collectively shape the membrane environment and regulate the function of associated proteins.

Structure-Activity Relationship (SAR) Studies of Glycerol Esters

The biological activity and physicochemical properties of glycerol esters are intrinsically linked to their chemical structure, particularly the nature of the attached fatty acid chains. Structure-activity relationship (SAR) studies help to elucidate how variations in these structures affect their function.

For glycerol esters, a key structural determinant is the length and degree of saturation of the fatty acid chain. These features influence properties such as hydrophobicity, melting point, and the ability to self-assemble. researchgate.net For example, in a series of glycerol carbonate esters, the melting points were shown to correlate with the length of the fatty acid chains. researchgate.net Similarly, the specific stereoisomer of a lipid can be critical for its activity. For instance, only the 1,2-diacyl-sn-glycerol isomer of DAG is capable of activating protein kinase C, whereas other isomers like 1,3-DAG lack this bioactivity. oup.comnih.gov

The position of the fatty acid on the glycerol backbone is also crucial. The endocannabinoid 2-AG is significantly more abundant and generally more active at cannabinoid receptors than its isomer, 1-AG. The ester bond at the sn-2 position is more resistant to hydrolysis by certain intestinal lipases compared to the bonds at the sn-1 and sn-3 positions, potentially influencing its bioavailability and signaling lifetime. nih.gov Therefore, the specific structure of this compound, with its C15 fatty acid at the sn-2 position, dictates its unique physicochemical properties and its potential, though currently uncharacterized, biological activities in comparison to other monoacylglycerols.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-Arachidonoylglycerol | 2-AG |

| Diacylglycerol | DAG |

| Monoacylglycerol | MAG |

| Triglyceride | TG |

| Phosphatidylinositol 4,5-bisphosphate | PIP2 |

| Inositol trisphosphate | IP3 |

| Phosphatidylcholine | PC |

| Phosphatidylethanolamine | PE |

| Phosphatidylserine | PS |

| Cholesterol | - |

| Pentadecanoic acid | - |

Cutting Edge Analytical Approaches for Glyceryl 2 Pentadecanoate Research

Mass Spectrometry (MS)-Based Lipidomics for Qualitative and Quantitative Analysis

Mass spectrometry has become an indispensable tool in the field of lipidomics for the detailed analysis of lipids like Glyceryl 2-pentadecanoate. miami.edunih.govsemanticscholar.org This technology allows for the identification and quantification of lipids in various biological samples with high accuracy and sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for identifying specific lipid molecules, including this compound, within a complex biological matrix. miami.edu This technique separates lipids based on their physicochemical properties before they are introduced into the mass spectrometer for analysis.

In a typical LC-MS/MS workflow for the analysis of monoglycerides (B3428702) like this compound, a reversed-phase chromatography column, such as a C18 column, would be used. The separation is achieved by a gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol (B129727), and water, often with additives like ammonium (B1175870) acetate (B1210297) to facilitate ionization.

The subsequent MS/MS analysis involves the selection of a precursor ion corresponding to this compound, which is then fragmented to produce characteristic product ions. For this compound, the precursor ion would likely be an adduct, such as [M+NH₄]⁺. The fragmentation of this precursor would yield specific product ions that confirm the identity of the fatty acid and the glycerol (B35011) backbone.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 5 mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+NH₄]⁺ |

| Product Ions (m/z) | Fragments corresponding to the neutral loss of the fatty acyl chain and water |

Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of lipids, particularly for profiling fatty acids. researchgate.netmdpi.com For the analysis of this compound, a derivatization step is typically required to increase its volatility. Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectra show characteristic fragmentation patterns that allow for the identification of the original molecule. The mass spectrum of the TMS derivative of this compound would exhibit specific fragments that confirm the presence of the pentadecanoic acid moiety and the glycerol backbone.

Table 2: Representative GC-MS Conditions for this compound Profiling

| Parameter | Value |

|---|---|

| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 100°C, ramp to 320°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

High-resolution and accurate mass spectrometry (HRAM-MS) provides highly precise mass measurements, which is crucial for the unambiguous identification of lipids like this compound. nih.govnih.gov Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. This level of accuracy allows for the determination of the elemental composition of an unknown compound, which greatly aids in its identification.

For this compound, HRAM-MS can differentiate it from other lipids that may have a similar nominal mass but a different elemental composition. This capability is particularly important in untargeted lipidomics studies where the goal is to identify all detectable lipids in a sample.

Recent advancements in ionization techniques have expanded the capabilities of mass spectrometry in lipid analysis. nih.govnih.govsemanticscholar.org Ambient ionization methods, such as Desorption Electrospray Ionization (DESI), allow for the direct analysis of samples in their native state with minimal preparation. nih.gov This can be particularly useful for the analysis of this compound on surfaces or within tissue sections.

In addition to advanced ionization, different data acquisition modes can be employed to enhance the information obtained from an MS experiment. For instance, data-dependent acquisition (DDA) allows for the automatic selection of precursor ions for fragmentation, while data-independent acquisition (DIA) fragments all ions within a specified mass range, providing a more comprehensive dataset.

The large and complex datasets generated by modern mass spectrometry-based lipidomics require sophisticated data processing and bioinformatic tools for interpretation. vtt.finih.govnih.gov Software platforms such as LipidSearch, MS-DIAL, and XCMS are used to process raw MS data, including peak picking, alignment, and quantification.

For the annotation of this compound, these tools would match the experimental mass and fragmentation data against spectral libraries and databases like LIPID MAPS. nih.gov This automated process facilitates the confident identification and quantification of this specific monoglyceride from a large number of detected lipid species.

Table 3: Commonly Used Bioinformatic Tools in Lipidomics

| Tool | Primary Function | Key Features |

|---|---|---|

| LipidSearch | Lipid identification and quantification | Supports HRAM-MS data; extensive lipid database |

| MS-DIAL | Untargeted lipidomics data processing | Deconvolution of MS/MS spectra; supports both DDA and DIA |

| XCMS | Metabolomics and lipidomics data processing | Peak detection, retention time correction, and alignment |

| LIPID MAPS | Lipid database and bioinformatics resources | Comprehensive lipid classification and structure database |

Chromatographic Separation Techniques for Isomer Resolution

A significant challenge in the analysis of monoglycerides is the separation of positional isomers. In the case of Glyceryl pentadecanoate, this involves distinguishing this compound from Glyceryl 1-pentadecanoate. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for achieving this separation. nih.gov

The separation of these isomers on an RP-HPLC column is based on subtle differences in their polarity and interaction with the stationary phase. The isomer with the fatty acyl chain at the sn-2 position (this compound) is generally less retained and elutes earlier than the sn-1 isomer. The choice of mobile phase composition, particularly the organic modifier, can be optimized to enhance the resolution between these two isomers.

For more challenging separations, chiral chromatography can be employed. aocs.orgresearchgate.net Chiral stationary phases can differentiate between enantiomers and, in some cases, positional isomers of glycerolipids. This technique provides a high degree of selectivity for resolving closely related lipid structures.

Sample Preparation Methodologies for Comprehensive Lipid Extraction

The initial step in the analysis of this compound is its efficient extraction from the biological matrix. nih.gov The vast structural diversity of lipids presents a significant challenge for comprehensive extraction. nih.govbohrium.com

The classical methods developed by Folch and Bligh and Dyer in the 1950s are still widely used as benchmarks for lipid extraction. nih.gov These liquid-liquid extraction (LLE) protocols are based on a mixture of chloroform (B151607) and methanol to extract lipids from tissues and biological fluids. nih.govnih.gov The underlying principle is the use of a polar solvent to disrupt lipid-protein complexes and a non-polar solvent to dissolve neutral lipids. nih.govnih.gov

Modern adaptations of these methods have been developed to improve efficiency, reduce the use of hazardous solvents, and accommodate high-throughput analyses. nih.gov Alternative LLE protocols include the use of methyl-tert-butyl ether (MTBE) or a butanol-methanol (BUME) mixture. nih.gov For instance, a method using a 4/3/3 (v/v/v) mixture of methanol/MTBE/chloroform has been shown to be effective for extracting a broad range of lipid classes. nih.gov A single-phase extraction using butanol/methanol has also been proposed for plasma samples. nih.gov

The choice of extraction method can significantly impact the types and quantities of lipids recovered, potentially introducing bias into the final analysis. nih.gov For example, using mild acidic conditions during LLE can improve the recovery of certain phospholipids (B1166683). nih.gov For high-throughput lipidomics, methods that are amenable to automation in 96-well plate formats have been developed. mdpi.com Studies have shown that for liquid biological samples, extraction methods that include an aqueous component generally perform better. mdpi.comworktribe.com

Commonly Used Lipid Extraction Methods:

| Method | Solvent System | Key Features |

| Folch | Chloroform/Methanol (2:1, v/v) | Considered a "gold standard"; effective for a wide range of lipids from solid tissues. nih.gov |

| Bligh & Dyer | Chloroform/Methanol (modified ratios) | A rapid method, advantageous for biological fluids. nih.gov |

| Matyash (MTBE) | Methanol/tert-butyl methyl ether (MTBE) | A safer alternative to chloroform-based methods. frontiersin.org |

| Alshehry (Butanol/Methanol) | 1-Butanol/Methanol (1:1, v/v) | A single-phase method effective for polar lipids. frontiersin.org |

Solid-phase extraction (SPE) is another technique used for lipid extraction, which involves the adsorption of lipids onto a solid phase, allowing for their preconcentration before desorption and analysis. nih.gov

Computational Modeling and Simulation Studies of Glyceryl 2 Pentadecanoate

Molecular Dynamics (MD) Simulations of Lipid-Protein and Lipid-Membrane Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interaction of atoms and molecules over time. For Glyceryl 2-pentadecanoate, MD simulations can elucidate its behavior within complex biological environments, such as its interactions with proteins and its role within the architecture of cell membranes. While specific MD studies focusing exclusively on this compound are limited, extensive research on related monoglycerides (B3428702) and the glycerol (B35011) backbone provides a strong foundation for understanding its likely dynamics. researchgate.netrsc.orgnih.gov Simulations of glycerol in aqueous solutions, for instance, highlight the intricate network of hydrogen bonds that govern its conformational behavior and interaction with water molecules. researchgate.net

The flexibility of the glycerol backbone is a critical determinant of a monoglyceride's physical properties and its ability to interact with enzymes and membranes. The rotation around the C-C bonds of the glycerol moiety gives rise to several staggered conformers. mdpi.comresearchgate.net Spectroscopic analysis, particularly ¹H-NMR Karplus analysis, has been instrumental in determining the populations of these conformers. mdpi.com

The primary rotamers are designated as gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg). mdpi.comresearchgate.net The equilibrium between these conformers is highly dependent on the solvent environment, which influences the intramolecular and intermolecular hydrogen bonding patterns. mdpi.com In aqueous solutions, glycerol preferentially adopts symmetric conformers where the triol groups are in a gauche/gauche geometry. mdpi.comresearchgate.net However, in less polar solvents, a notable shift in this equilibrium occurs, indicating a change in the predominant three-dimensional structure of the glycerol backbone. mdpi.com This conformational plasticity is fundamental to how this compound orients itself at lipid-water interfaces and within protein binding pockets.

| Solvent | gt (gauche-trans) Population (%) | gg (gauche-gauche) Population (%) | tg (trans-gauche) Population (%) | Predominant Geometry |

|---|---|---|---|---|

| Water (D₂O) | 50 | 30 | 20 | Favors symmetric conformers with gauche/gauche geometry |

| DMSO-d6 / DMF-d7 | 40 | 30 | 30 | Shift towards non-symmetric conformers with antiperiplanar geometry |

This compound, as a 2-monoacylglycerol (2-MAG), is a substrate for various lipases, most notably monoacylglycerol lipase (B570770) (MGL). nih.govwikipedia.org Computational studies, in conjunction with crystal structures of MGL, have provided profound mechanistic insights into the enzyme-substrate binding process. nih.govnih.gov The enzyme features a catalytic triad (B1167595) housed within a long, hydrophobic channel designed to accommodate the fatty acid chain of the monoglyceride. nih.gov

MD simulations and structural analysis reveal a high degree of conformational plasticity in the "cap" or "lid" domain of the enzyme. nih.govnih.gov This lid can exist in open and closed conformations, regulating substrate access to the catalytic site. nih.gov Upon binding, the pentadecanoyl chain of this compound would be buried within the hydrophobic tunnel, while the glycerol moiety is positioned near the entrance of the active site. nih.gov Specific amino acid residues mediate the binding of the glycerol hydroxyl groups through hydrogen bonds, properly orienting the ester bond for hydrolysis by the catalytic serine. nih.govnih.gov This dynamic interaction ensures the efficient and specific breakdown of the monoglyceride into glycerol and pentadecanoic acid. nih.govncert.nic.in

| Structural Feature | Function | Interacting Residues/Regions (Examples) |

|---|---|---|

| Hydrophobic Tunnel | Accommodates the lipophilic acyl chain of the monoglyceride. | Leu148, Ile179, Leu205, Val207, Ile211, Leu241 |

| Glycerol Binding Site | Orients the glycerol moiety via hydrogen bonds for catalysis. | Glu53, Tyr94, and water-mediated contacts |

| Flexible "Lid" Domain | Regulates substrate access to the catalytic site through conformational changes (open/closed states). | Helix α4 and connecting loops |

| Catalytic Triad | Performs the hydrolysis of the ester bond. | Ser-His-Asp/Glu triad typical of serine hydrolases |

In Silico Approaches for Predicting Biological Activities and Pathways

Beyond simulating physical interactions, computational biology offers powerful tools to predict the biological roles and metabolic fate of lipids like this compound. mdpi.comnih.gov These in silico methods leverage vast biological databases and sophisticated algorithms to generate hypotheses about a molecule's function, which can then be tested experimentally.

Structure-based design and virtual screening are computational techniques used to identify and optimize molecules that can interact with a specific biological target, typically a protein. nih.gov Given the three-dimensional structure of an enzyme that metabolizes this compound (e.g., MGL), virtual screening can be used to test large libraries of compounds for their potential to bind to the active site and act as inhibitors or modulators. This approach is crucial in drug discovery and for developing molecular probes to study enzyme function. nih.gov For this compound itself, these methods can be reversed to screen for potential protein targets beyond known lipases, thereby predicting new biological activities or interaction partners.

To understand the systemic effects of this compound, more holistic computational approaches are required.

Isotope flux modeling , particularly Compound Lipid Metabolic Flux Analysis (CL-MFA), provides a quantitative method to trace the metabolic fate of lipids. biorxiv.orgnih.gov This technique combines stable isotope tracing (e.g., using ¹³C-labeled precursors) with high-resolution mass spectrometry and network-based modeling. biorxiv.orgbiorxiv.org By feeding cells or tissues labeled nutrients, researchers can track the incorporation of these isotopes into this compound and other lipids. The resulting labeling patterns are then analyzed using computational models of lipid metabolism to calculate the rates (fluxes) of various reactions. biorxiv.orgmdpi.com This powerful approach can precisely quantify the contribution of this compound to different metabolic pathways, including its synthesis, elongation, and recycling, providing a dynamic picture of lipid homeostasis. biorxiv.orgnih.govnih.gov

| Component | Description | Application to this compound |

|---|---|---|

| Stable Isotope Tracers | Nutrients (e.g., glucose, fatty acids) enriched with stable isotopes like ¹³C or ¹⁵N. | Trace the origin of the glycerol backbone and the pentadecanoyl chain. |

| Mass Spectrometry | Measures the mass distribution of metabolites, revealing the extent and position of isotope incorporation. | Quantify the newly synthesized pool of this compound versus the existing pool. |

| Biochemical Network Model | A comprehensive map of all known metabolic reactions involved in lipid synthesis, modification, and breakdown. biorxiv.org | Contextualize the role of this compound within the larger lipidome. |

| Flux Estimation Algorithms | Computational tools that use isotope labeling data and the network model to calculate reaction rates (fluxes). biorxiv.orgmdpi.com | Determine the rate of synthesis, hydrolysis, and conversion of this compound to other lipids. |

Future Research Trajectories and Interdisciplinary Perspectives on Glyceryl 2 Pentadecanoate

Development of Novel Chemical Probes for In Vivo Studies

A significant hurdle in studying the specific roles of glyceryl 2-pentadecanoate in vivo is the lack of tools to track its localization, dynamics, and interactions within a complex biological environment. The development of novel chemical probes is a critical first step to overcome this challenge. Future research should focus on designing and synthesizing probes that are structurally similar to this compound but are modified to include reporter elements.

These probes could be engineered for various applications:

Fluorescent Probes: Attaching a fluorescent tag would allow for real-time imaging of the molecule's distribution and trafficking within live cells.

Photoaffinity Probes: Incorporating a photoreactive group would enable the identification of binding partners (e.g., proteins, receptors) by covalently cross-linking upon photoactivation.

"Clickable" Probes: Introducing a bio-orthogonal handle (e.g., an alkyne or azide) would permit the use of click chemistry for various downstream applications, including visualization and enrichment. nih.gov

The design of these probes can draw inspiration from the successful development of chemical probes for other bioactive lipids, such as endocannabinoids like 2-arachidonoylglycerol (B1664049), which are also monoacylglycerols. nih.govgerli.com These efforts represent a starting point for creating advanced tools to generate valuable information about the biological targets and pathways modulated by specific monoacylglycerols. nih.gov

| Probe Type | Reporter Group / Modification | Primary Application | Potential Insights for this compound |

|---|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., TAMRA) | Live-cell imaging, subcellular localization | Visualize uptake, trafficking, and storage in lipid droplets. |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone) | Identification of interacting proteins | Discover enzymes, transporters, or receptors that bind to it. |

| "Clickable" Probe | Bio-orthogonal handle (e.g., alkyne, azide) | Target engagement, pull-down assays | Confirm target binding and enrich interacting molecules for identification. |

Integration with Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological significance of this compound, it is essential to move beyond single-pathway analyses and adopt a systems biology approach. nih.govnih.govresearchgate.net This involves integrating lipidomics data—specifically, the quantification of this compound and related lipids—with other large-scale "omics" datasets, such as genomics, transcriptomics, and proteomics. fwlaboratory.org

This multi-omics approach can reveal complex regulatory networks and correlations that would otherwise remain hidden. nih.gov For example, by combining lipidomics with transcriptomics, researchers could identify genes whose expression levels correlate with the abundance of this compound, suggesting a functional relationship. Similarly, integrating proteomics could uncover proteins involved in its metabolism or signaling functions. fwlaboratory.org Such approaches have already proven valuable in understanding lipid dysregulation in complex diseases like Alzheimer's disease and type 2 diabetes. nih.govseer.bio Applying these methodologies to this compound could elucidate its role in health and disease. nih.gov

| Omics Data Type | Information Provided | Potential Integration with this compound Data |

|---|---|---|

| Genomics | Genetic variations (e.g., SNPs) | Identify genetic variants associated with altered levels of the compound. |

| Transcriptomics | Gene expression levels (mRNA) | Correlate gene expression with compound abundance to find regulatory genes. |

| Proteomics | Protein abundance and modifications | Identify proteins involved in its synthesis, degradation, or signaling pathways. |

| Metabolomics | Abundance of other small molecules | Place the compound within broader metabolic networks and pathways. |

Exploration of Biosynthetic Engineering for Targeted Production

The limited commercial availability of pure this compound hinders extensive research. Biosynthetic engineering offers a promising avenue for its targeted and sustainable production. This could be achieved by harnessing the enzymatic machinery of microorganisms, such as yeasts, which are already used in biorefineries. mdpi.com

Future research could focus on:

Enzyme Discovery: Identifying and characterizing novel lipases or acyltransferases with high specificity for pentadecanoic acid and the sn-2 position of glycerol (B35011). usamvcluj.ro

Metabolic Engineering: Modifying the metabolic pathways of host organisms (e.g., Saccharomyces cerevisiae) to enhance the production of precursors like pentadecanoic acid and glycerol, and to express the desired enzymes for the final esterification step. chalmers.seresearchgate.net

Process Optimization: Developing efficient and environmentally benign reaction conditions for enzymatic synthesis, potentially in solvent-free systems, to maximize yield and purity. researchgate.net

These strategies could provide a reliable source of this compound for research and potential commercial applications. researchgate.net

Elucidation of Regulatory Networks Governing Monoacylglycerol Homeostasis

The cellular concentration of monoacylglycerols is tightly controlled through a balance of synthesis and degradation to maintain lipid homeostasis. creative-proteomics.commdpi.com Understanding the regulatory networks that govern the levels of this compound is crucial for understanding its physiological function. A key enzyme in this process is monoacylglycerol lipase (B570770) (MAGL), which hydrolyzes MAGs into a free fatty acid and glycerol. wikipedia.org

Future investigations should aim to:

Identify the specific lipases and acyltransferases responsible for the synthesis and breakdown of this compound.

Characterize the transcriptional and post-translational regulation of these key enzymes.

Investigate how cellular signaling pathways, such as those involving AMP-activated protein kinase (AMPK) or sterol regulatory element-binding proteins (SREBPs), influence the metabolic flux through monoacylglycerol pathways. mdpi.com

Unraveling these complex regulatory mechanisms will provide a clearer picture of how the cell maintains appropriate levels of this compound under different physiological conditions. ohio-state.edu

Biomedical Research Directions for Lipid-Related Conditions

Monoacylglycerols are not merely metabolic intermediates; they are also involved in a wide array of (patho)physiological processes. gerli.comlipotype.com For example, MAGL, the primary enzyme for MAG degradation, has been implicated in the pathogenesis of cancer and neuroinflammatory diseases through its regulation of fatty acid networks. gerli.comnih.gov The endocannabinoid 2-arachidonoylglycerol, a well-studied 2-monoacylglycerol, plays a key role in neurotransmission, pain sensation, and immune response. gerli.comcreative-proteomics.com

Given the structural similarity of this compound to other bioactive lipids, future biomedical research should explore its potential role in various lipid-related conditions:

Metabolic Diseases: Investigating its impact on conditions like non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, where lipid metabolism is dysregulated. nih.govmdpi.com

Inflammation: Determining if it or its metabolic products possess pro- or anti-inflammatory properties. lipotype.com

Neurodegenerative Disorders: Assessing its potential involvement in neurological health, given the established links between lipid metabolism and brain function. nih.govnih.gov

These studies could reveal novel therapeutic targets or biomarkers for a range of human diseases.

Advancements in Automated and High-Throughput Research Workflows

To accelerate the pace of discovery, future research on this compound will need to incorporate advancements in automation and high-throughput technologies. nih.gov The complexity of lipid analysis and the large number of samples required for systems biology and clinical studies necessitate more efficient workflows. nih.govnih.gov

Key areas for development include:

Automated Sample Preparation: Implementing robotic liquid handling systems to automate lipid extraction and derivatization, reducing manual labor and improving reproducibility. nih.gov

High-Throughput Analysis: Utilizing advanced analytical platforms like flow-injection mass spectrometry or automated nuclear magnetic resonance (NMR) spectroscopy for rapid and quantitative lipid profiling. researchgate.netuniversiteitleiden.nl

Integrated Data Processing: Developing sophisticated software pipelines that can automatically process raw analytical data, perform statistical analysis, and integrate results with other omics datasets. researchgate.net

Adopting these automated and high-throughput workflows will be essential for conducting large-scale studies efficiently, from initial screening of its biological activities to comprehensive systems-level analyses. biorxiv.org

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Glyceryl 2-pentadecanoate?

To ensure accurate characterization, employ a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is suitable for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy confirm structural integrity . For reproducibility, document instrument parameters (e.g., column type, solvent gradients) and validate methods using certified reference materials .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability protocols should include accelerated degradation studies under controlled temperature (e.g., 40°C ± 2°C), humidity (75% RH), and light exposure. Use validated stability-indicating assays (e.g., HPLC-ELSD) to monitor degradation products. Statistical tools like ANOVA can identify significant changes in physicochemical properties over time . Include control samples and triplicate measurements to ensure reliability .

Q. What experimental approaches are effective in determining the solubility of this compound in lipid matrices?

Utilize visual solubility screening in molten lipids (e.g., tristearin, cetostearyl alcohol) at incremental temperatures. Quantify saturation points via UV-Vis spectroscopy or gravimetric analysis. For lipid-based formulations, pair solubility data with differential scanning calorimetry (DSC) to assess compatibility and crystallinity changes . Document lipid-to-drug ratios and surfactant interactions to guide formulation design .

Advanced Research Questions

Q. How can researchers optimize nanoparticle formulations containing this compound using computational and experimental methods?

Apply a central composite design (CCD) to evaluate critical variables (e.g., lipid concentration, surfactant ratio, homogenization speed). Response surface methodology (RSM) can model interactions between factors like particle size and encapsulation efficiency. Validate predictions with in vitro release studies and stability testing. Use dynamic light scattering (DLS) for real-time particle size monitoring .

Q. What strategies address contradictions between experimental data and existing literature on this compound’s physicochemical behavior?

Conduct a systematic literature review to identify methodological disparities (e.g., solvent systems, temperature gradients). Replicate conflicting studies under standardized conditions and perform meta-analysis using tools like PRISMA. If discrepancies persist, propose hypotheses (e.g., polymorphic transitions, impurity effects) and validate via X-ray diffraction (XRD) or mass spectrometry . Discuss limitations in sample preparation or analytical sensitivity .

Q. How can advanced statistical models improve the interpretation of this compound’s pharmacokinetic data in preclinical studies?

Implement non-linear mixed-effects modeling (NLME) to account for inter-subject variability. Use Akaike information criterion (AIC) to compare compartmental models (e.g., one vs. two-compartment). Pair in vivo data with in silico simulations (e.g., GastroPlus®) to predict absorption kinetics. Validate models using bootstrap or cross-validation techniques .

Q. What methodologies are critical for elucidating the metabolic pathways of this compound in biological systems?

Combine stable isotope tracing (e.g., ¹³C-labeled compounds) with high-resolution mass spectrometry (HRMS) to track metabolite formation. Use in vitro hepatocyte models or microsomal assays to identify phase I/II enzymes involved. For in vivo studies, employ bile-duct cannulation to capture enterohepatic recirculation. Data analysis should integrate pathway enrichment tools (e.g., MetaboAnalyst) .

Methodological Frameworks and Best Practices

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For formulation studies, prioritize variables with the highest impact on critical quality attributes (CQAs) .

- Data Interpretation : Use Bland-Altman plots to assess agreement between analytical methods. Report confidence intervals for key parameters (e.g., IC₅₀, AUC) to enhance reproducibility .

- Literature Integration : Compare results with prior studies using Cohen’s kappa for categorical data or Pearson/Spearman correlation for continuous variables. Highlight gaps in mechanistic understanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.